

2-Fluorobenzamidine Hydrochloride: A Review of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Fluorobenzamidine hydrochloride*

Cat. No.: *B1339845*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzamidine hydrochloride is a halogenated aromatic amidine that has garnered interest within the pharmaceutical and chemical research sectors.^[1] Structurally, it is characterized by a benzamidine core with a fluorine atom substituted at the 2-position of the phenyl ring, and it is typically supplied as a hydrochloride salt to improve its stability and solubility.^[1] This compound serves primarily as a versatile synthetic intermediate or building block in the development of more complex molecules, particularly in the realm of drug discovery.^[1] While extensive biological data on **2-fluorobenzamidine hydrochloride** itself is not widely available in the public domain, its utility as a precursor for various bioactive compounds is noted in the literature.^[1] It is recognized for its potential role in the synthesis of enzyme inhibitors and compounds targeting the central nervous system.^[1] General statements also allude to its potential antimicrobial and anti-inflammatory properties, though specific quantitative data to this effect are scarce.^[1]

Chemical Properties and Synthesis

A summary of the key chemical properties of **2-Fluorobenzamidine hydrochloride** is provided in the table below.

Property	Value	Source
CAS Number	57075-81-7	[1]
Molecular Formula	C ₇ H ₈ ClFN ₂	[1]
Molecular Weight	174.61 g/mol	N/A
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water	[1]

While specific, detailed experimental protocols for the synthesis of **2-Fluorobenzamidine hydrochloride** are not readily found in peer-reviewed journals, the general synthesis of benzamidine derivatives is well-established. A common synthetic route to benzamidines involves the conversion of the corresponding benzonitrile. This transformation can be achieved via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether (a Pinner salt), followed by reaction with ammonia to yield the amidine.

A generalized workflow for this synthetic approach is illustrated in the diagram below.



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Figure 1. A generalized synthetic pathway for the preparation of **2-Fluorobenzamidine hydrochloride** from 2-Fluorobenzonitrile via the Pinner reaction.

Applications in Medicinal Chemistry and Drug Discovery

The primary significance of **2-fluorobenzamidine hydrochloride** lies in its role as a key intermediate in the synthesis of pharmacologically active molecules. The benzamidine moiety is a known pharmacophore that can interact with various biological targets, most notably serine

proteases. The introduction of a fluorine atom at the 2-position can modulate the electronic properties and metabolic stability of the resulting molecules, potentially enhancing their therapeutic profiles.

While specific examples of drug candidates synthesized directly from **2-fluorobenzamidine hydrochloride** are not extensively documented, the broader class of fluorinated benzamidine derivatives has been explored for various therapeutic applications.

Biological Activity

Direct and detailed quantitative data on the biological activity of **2-fluorobenzamidine hydrochloride**, such as IC₅₀ or K_i values from enzyme inhibition assays or minimum inhibitory concentrations (MICs) from antimicrobial studies, are not available in the reviewed literature. Its potential as an antimicrobial and anti-inflammatory agent has been mentioned in general terms, but without supporting experimental evidence.^[1]

It is important to distinguish **2-fluorobenzamidine hydrochloride** from more complex derivatives that incorporate this moiety. For instance, a significant body of research exists for a compound known as bithiophene-fluorobenzamidine (BFB), which has demonstrated potent anticancer properties. However, the biological activities and associated signaling pathways of BFB cannot be directly attributed to the parent **2-fluorobenzamidine hydrochloride**.

Conclusion

2-Fluorobenzamidine hydrochloride is a valuable chemical entity, primarily serving as a synthetic precursor in the field of medicinal chemistry. Its utility is rooted in the combination of the pharmacologically relevant benzamidine scaffold and the modulating effects of the fluorine substituent. While there is a notable lack of specific, publicly available data on its own biological activities, its role as a building block for more complex and potentially potent therapeutic agents is evident. Further research and publication of data specifically on **2-fluorobenzamidine hydrochloride** would be beneficial to fully elucidate its pharmacological profile and potential applications. Researchers and drug development professionals are encouraged to view this compound as a key starting material for the exploration of novel chemical space in the pursuit of new therapeutics.

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References

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- To cite this document: BenchChem. [2-Fluorobenzamidine Hydrochloride: A Review of a Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339845#2-fluorobenzamidine-hydrochloride-literature-review]

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